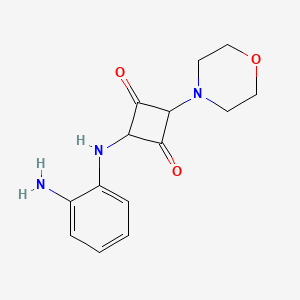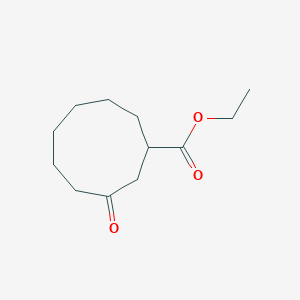![molecular formula C30H28Si B15164188 Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane CAS No. 201223-07-6](/img/structure/B15164188.png)
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane is a complex organosilicon compound with the molecular formula C30H28SiThe compound has a molecular weight of 416.63 g/mol and a density of 1.14 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane typically involves the reaction of 2-methyl-3H-cyclopenta[a]naphthalene with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated reagents, such as chlorosilanes, are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)silane
- Dimethylbis(2-methyl-4,5-benzoindenyl)silane
- Dimethylsilylbis(2-methylbenzindenyl)
Uniqueness
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane stands out due to its unique structural features, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and potential therapeutic uses .
Properties
CAS No. |
201223-07-6 |
|---|---|
Molecular Formula |
C30H28Si |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-19-17-23-15-13-21-9-5-7-11-25(21)27(23)29(19)31(3,4)30-20(2)18-24-16-14-22-10-6-8-12-26(22)28(24)30/h5-16H,17-18H2,1-4H3 |
InChI Key |
PPVIGBOZAJJWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC3=CC=CC=C32)[Si](C)(C)C4=C(CC5=C4C6=CC=CC=C6C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
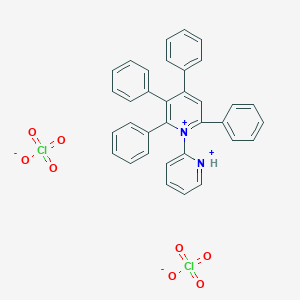
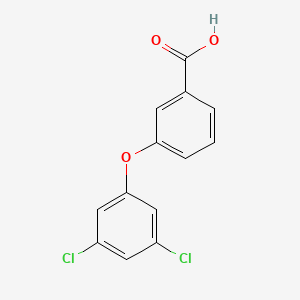
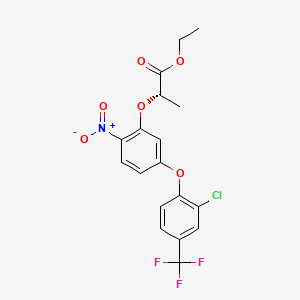
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
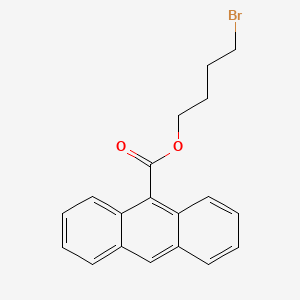

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
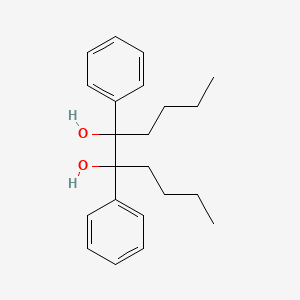
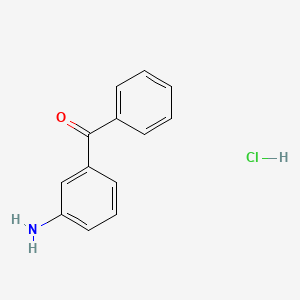
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
